3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)12-11(10-6-4-3-5-7-10)9-20-13(12)16-15(17)19/h2-7,9H,1,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGDDZSSQCHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- IUPAC Name : 3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C12H12N2OS2
- Molecular Weight : 264.36 g/mol
- SMILES Notation : C=CCN1C(=S)NC2=C(C3=C(CCC3)S2)C1=O
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidines, including 3-allyl-2-mercapto derivatives, exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, compounds derived from this class showed efficacy against human cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of derivatives were tested against bacterial strains and exhibited notable activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that the presence of the mercapto group significantly enhances antibacterial activity compared to non-thiolated analogs .
Anti-inflammatory Effects
In vitro studies have shown that 3-allyl-2-mercapto derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases .
The biological activity of 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption.
- NF-kB Inhibition : Suppresses NF-kB signaling, leading to decreased expression of inflammatory mediators.
- Antioxidant Activity : Exhibits free radical scavenging properties which contribute to its protective effects against oxidative stress-related damage .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines, including 3-allyl-2-mercapto compounds, exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably:
- Cell Lines Tested :
- TK-10 (renal cancer)
- HT-29 (colon cancer)
The compounds showed IC50 values in the low micromolar range, indicating potent activity against these cancer types. The mechanism of action involves the activation of intrinsic apoptotic pathways, leading to mitochondrial membrane potential disruption and caspase activation.
Antimicrobial Activity
The antimicrobial properties of 3-allyl-2-mercapto derivatives have also been evaluated. Studies have shown:
- Activity Against :
- Gram-positive bacteria
- Gram-negative bacteria
The structure–activity relationship (SAR) analysis revealed that the presence of the mercapto group significantly enhances antibacterial activity compared to non-thiolated analogs. This suggests potential applications in developing new antibacterial agents.
Anti-inflammatory Effects
In vitro studies indicate that these compounds possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests a therapeutic role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives:
-
Anticancer Study :
- A study published in a peer-reviewed journal demonstrated the ability of these compounds to reduce tumor growth in xenograft models.
- The mechanism was linked to enhanced apoptosis and reduced proliferation markers in treated tissues.
-
Antimicrobial Efficacy :
- Research highlighted the effectiveness of these compounds against multi-drug resistant bacterial strains.
- The SAR analysis confirmed that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold could enhance activity.
-
Inflammation Model :
- In vivo studies indicated that treatment with 3-allyl-2-mercapto derivatives led to significant reductions in inflammatory markers in animal models of arthritis.
Q & A
Q. What are the common synthetic routes for preparing 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of 2-amino-4-phenylthiophene-3-carbonitrile derivatives using formic acid under reflux (16–18 hours), yielding 85% of the thieno[2,3-d]pyrimidin-4(3H)-one core . For allyl and mercapto group incorporation, nucleophilic substitution or thiolation reactions are employed. Alternative routes include Vilsmeier–Haack reagent (DMF-POCl3) for regioselective cyclization, achieving yields >70% under optimized reflux conditions . Key parameters affecting yield include solvent choice (e.g., glacial acetic acid for Schiff base formation), temperature (80–100°C), and catalyst selection (e.g., SuSA for fused heterocycles) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., allyl proton signals at δ 5.2–5.8 ppm, thiol protons at δ 13–14 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: 330.0077 for derivatives) .
- X-ray Crystallography : Reveals coplanarity of fused thieno-pyrimidine rings and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking) critical for stability .
Advanced Research Questions
Q. How can structural modifications enhance pharmacological activity, and what are key structure-activity relationship (SAR) insights?
- Methodological Answer :
- Antitumor Activity : Substitution at the 5-phenyl group (e.g., electron-withdrawing groups like Cl or NO) enhances DNA intercalation. For example, 5-methyl-3-amino-2-mercapto derivatives show IC values <10 µM in breast cancer cell lines .
- Anti-inflammatory Activity : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) with IC <1 µM. SAR studies highlight the necessity of a 2-aryl substituent for binding affinity .
- Antioxidant Activity : Thiol (-SH) groups contribute to radical scavenging, as shown in DPPH assays (EC ~25 µM) .
Q. What experimental strategies resolve contradictions in reported biological activity across derivatives?
- Methodological Answer :
- Dose-Dependent Effects : Use standardized assays (e.g., MTT for cytotoxicity, COX-2/mPGES-1 inhibition kits) to compare activity at multiple concentrations .
- Solubility Optimization : Poor aqueous solubility may mask activity. Use DMSO co-solvents (<1% v/v) or nanoformulations to improve bioavailability .
- Metabolic Stability : Perform liver microsome assays to identify derivatives with improved half-life (e.g., 5-phenyl vs. 5-thienyl substituents) .
Q. How can computational methods guide the design of novel derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like mPGES-1 (PDB: 4YL0). Prioritize derivatives with docking scores ≤-8.0 kcal/mol .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antioxidant activity .
- ADMET Prediction : SwissADME or pkCSM evaluates logP (<5), BBB permeability, and CYP450 interactions to filter candidates .
Q. What are the challenges in handling the 2-mercapto group during synthesis, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
